molecular formula C22H36N2O2 B11541750 N-dodecyl-N'-(1-phenylethyl)ethanediamide

N-dodecyl-N'-(1-phenylethyl)ethanediamide

Cat. No.: B11541750
M. Wt: 360.5 g/mol
InChI Key: DSFYJDZCWCGGMB-UHFFFAOYSA-N
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Description

N-dodecyl-N’-(1-phenylethyl)ethanediamide is an organic compound with the molecular formula C22H36N2O2 It is characterized by its long dodecyl chain and a phenylethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecyl-N’-(1-phenylethyl)ethanediamide typically involves the reaction of dodecylamine with 1-phenylethylamine in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of N-dodecyl-N’-(1-phenylethyl)ethanediamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-dodecyl-N’-(1-phenylethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-dodecyl-N’-(1-phenylethyl)ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-dodecyl-N’-(1-phenylethyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s long dodecyl chain and phenylethyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-phenylethyl)ethanediamide: Similar structure but with different alkyl chains.

    N-dodecyl-N’-(2-phenylethyl)ethanediamide: Similar structure with a different phenylethyl group position.

Uniqueness

N-dodecyl-N’-(1-phenylethyl)ethanediamide is unique due to its specific combination of a long dodecyl chain and a phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H36N2O2

Molecular Weight

360.5 g/mol

IUPAC Name

N-dodecyl-N'-(1-phenylethyl)oxamide

InChI

InChI=1S/C22H36N2O2/c1-3-4-5-6-7-8-9-10-11-15-18-23-21(25)22(26)24-19(2)20-16-13-12-14-17-20/h12-14,16-17,19H,3-11,15,18H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

DSFYJDZCWCGGMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

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